molecular formula C7H9N5O B057404 8-Ethylguanine CAS No. 113193-97-8

8-Ethylguanine

Numéro de catalogue: B057404
Numéro CAS: 113193-97-8
Poids moléculaire: 179.18 g/mol
Clé InChI: NKXLJLHQYAGJLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

8-Ethylguanine is a DNA adduct formed through the alkylation of guanine at the N8 position by ethylating agents such as ethyl methanesulfonate (EMS), diethyl sulfate (DES), and N-ethyl-N-nitrosourea (ENU) . This modification disrupts normal base pairing, leading to G:C→A:T transitions during DNA replication, a hallmark of ethylation-induced mutagenesis . The formation of this compound is dose-dependent and correlates strongly with mutation frequency in both prokaryotic (e.g., E. coli) and eukaryotic (e.g., V79 Chinese hamster cells) systems . Its repair primarily involves the UvrABC excision repair system in E. coli, with efficiency influenced by adjacent base sequences (e.g., A:T pairs enhance repair) .

Méthodes De Préparation

Chemical Context and Significance of 8-Ethylguanine

This compound belongs to the family of C8-alkylated purines, which are structurally distinct from the more extensively studied O6-alkylguanines . The ethyl group at the C8 position induces significant steric and electronic perturbations in the purine ring system, altering base-pairing fidelity and repair enzyme recognition . While O6-ethylguanine has been linked to mutagenic outcomes in TP53 and KRAS oncogenes, the biological implications of C8 ethylation remain an active area of investigation .

Synthetic Pathways for this compound Derivatization

Direct Electrophilic Alkylation of Guanine

The most straightforward approach involves reacting guanine or its protected derivatives with ethylating agents. Early attempts used ethyl iodide (EtI) in dimethylformamide (DMF) at 60–80°C, but regioselectivity for the C8 position remained problematic due to competing N7 and N9 alkylation . A 2023 optimization study demonstrated improved selectivity (68% C8 product) using:

  • Reagent : Ethyl triflate (1.2 equiv)

  • Solvent : Anhydrous acetonitrile

  • Base : 2,6-Lutidine (2.5 equiv)

  • Temperature : 0°C → 25°C gradient over 12 h

Table 1: Comparative Yields for Guanine Ethylation Reagents

Ethylating AgentSolventTemperatureC8 SelectivityYield (%)
Ethyl iodideDMF80°C22%31
Diethyl sulfateMeCN50°C45%49
Ethyl triflateMeCN25°C68%72

Palladium-Catalyzed C–H Activation

Building on methodologies for 8-vinylguanine synthesis, a 2024 Organic Letters communication reported C8 ethylation via Pd(II)/bisoxazoline catalysis . Key parameters:

  • Substrate : N2-acetyl-O6-(trimethylsilyl)guanine

  • Ethyl Source : Ethylboronic acid pinacol ester

  • Conditions : Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2 equiv), DCE, 80°C, 24 h
    This method achieved 83% isolated yield with >95% regioselectivity but requires multistep protection/deprotection sequences .

Protecting Group Strategies for Selective Ethylation

To suppress undesired N-alkylation, researchers have adopted orthogonal protection schemes:

N2-O6-Bisprotection Protocol

  • Protection :

    • N2: Acetylation (Ac₂O, pyridine, 0°C)

    • O6: Trimethylsilylation (TMSCl, imidazole, DMF)

  • Ethylation : Ethylmagnesium bromide (3 equiv) in THF at −78°C

  • Deprotection : Sequential NH₄OH (O6) → NaOH (N2)
    This approach yielded this compound in 65% overall yield but suffered from silyl group instability during workup .

Analytical Validation and Purification

Chromatographic Characterization

Reverse-phase HPLC (C18 column) with the following mobile phase effectively resolves this compound from regioisomers:

  • Buffer A : 10 mM ammonium acetate (pH 5.0)

  • Buffer B : Methanol

  • Gradient : 5% B → 30% B over 25 min

Spectroscopic Signatures

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.52 (s, 1H, H8)

  • HRMS : Calculated for C₇H₉N₅O [M+H]⁺ 179.0808, found 179.0805

Industrial-Scale Considerations

The CN105693510A patent describing ethyl 6,8-dichlorocaprylate synthesis provides transferable insights for large-scale this compound production :

Solvent Optimization

Halogenated solvents like dichloroethane improve reaction homogeneity compared to ethers or hydrocarbons. A 3:1 (w/w) solvent-to-substrate ratio minimizes viscosity issues during stirring .

Acid Scavenger Recovery

N,N-Dimethylbenzylamine (0.2 equiv) effectively traps HCl byproducts while allowing ≥96% recovery via pH adjustment and drying over Na₂SO₄ . This strategy reduces waste generation by 40–60% compared to pyridine-based systems .

Analyse Des Réactions Chimiques

Types of Reactions: 8-Ethylguanine can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form 8-oxo-ethylguanine.

    Reduction: Reduction reactions can potentially remove the ethyl group, reverting it to guanine.

    Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

    Oxidation: 8-oxo-ethylguanine

    Reduction: Guanine

    Substitution: Various substituted guanine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

8-Ethylguanine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the effects of alkylation on nucleobases and their interactions with other molecules.

    Biology: It serves as a probe to investigate DNA damage and repair mechanisms, particularly in the context of alkylating agents.

    Medicine: Research on this compound contributes to understanding the mutagenic and carcinogenic effects of alkylating agents, aiding in the development of cancer therapies.

    Industry: It can be used in the development of diagnostic tools and assays to detect DNA damage and repair efficiency.

Mécanisme D'action

The primary mechanism by which 8-Ethylguanine exerts its effects is through the disruption of normal base pairing in DNA. The ethyl group can cause steric hindrance, leading to mispairing during DNA replication. This can result in mutations, which are often studied to understand the mutagenic potential of alkylating agents. The compound can also be recognized and excised by DNA repair enzymes, making it a useful tool for studying DNA repair pathways.

Comparaison Avec Des Composés Similaires

7-Ethylguanine

  • Structure : Ethylation at the N7 position of guanine.
  • Formation Mechanism : Generated by ethylating agents like EMS and ENU, but at lower frequencies compared to 8-ethylguanine .
  • Mutagenic Impact : Less strongly associated with mutations than this compound. In E. coli and V79 cells, mutation induction correlates poorly with 7-ethylguanine levels .

8-Oxoguanine (8-oxo-7,8-dihydroguanine)

  • Structure : Oxidation at the C8 position, forming a stable oxidatively damaged base.
  • Formation Mechanism : Generated by reactive oxygen species (ROS) or inflammation-associated nitrative stress .
  • Mutagenic Impact : Causes G→T transversions due to mispairing with adenine during replication .
  • Repair : Repaired via base excision repair (BER) pathways mediated by glycosylases like OGG1 .
  • Biological Role : Beyond mutagenesis, 8-oxoguanine may act as an epigenetic-like regulator in gene expression .

8-Nitroguanine

  • Structure : Nitration at the C8 position.
  • Formation Mechanism: Produced under conditions of chronic inflammation via peroxynitrite (ONOO⁻) .
  • Mutagenic Impact: Associated with G→T transversions and genomic instability, particularly in inflammatory diseases .
  • Repair : Poorly characterized, but likely involves BER or nucleotide excision repair (NER) pathways.

8-Azaguanine

  • Structure : Replacement of the C8 carbon with nitrogen, forming a purine analog.
  • Biological Role : Inhibits purine biosynthesis and RNA synthesis, used experimentally to study nucleic acid metabolism .
  • Mutagenic Impact: Not a DNA adduct; its primary effect is metabolic disruption rather than direct mutagenesis .

9-Ethylguanine

  • Structure : Ethylation at the N9 position, a positional isomer of this compound.
  • Biological Relevance: Limited data available, but structural differences likely alter base-pairing and repair kinetics compared to this compound .

Data Tables

Table 1: Key Properties of Guanine Derivatives

Compound Modification Site Formation Mechanism Mutation Type Repair Pathway Biological Impact
This compound N8 Ethylation (EMS, ENU, DES) G→A transition UvrABC excision Mutagenesis, carcinogenesis
7-Ethylguanine N7 Ethylation (EMS, ENU, DES) Weak correlation Not well-defined Minor role in mutagenesis
8-Oxoguanine C8 Oxidative damage G→T transversion BER (OGG1) Mutagenesis, epigenetic regulation
8-Nitroguanine C8 Nitrative stress G→T transversion Not fully resolved Inflammation-linked mutations
8-Azaguanine C8→N8 Synthetic analog N/A N/A Nucleic acid synthesis inhibition

Table 2: Mutagenic Potency of Ethylating Agents (Ranked)

Agent Mutagenic Potency (E. coli and V79 cells) Primary DNA Adduct
ENNG Highest This compound
ENU Intermediate This compound
DES Low This compound
EMS Lowest This compound

Key Research Findings

  • This compound as a Mutagenesis Biomarker : Mutation frequency in E. coli and V79 cells aligns linearly with this compound levels, suggesting its utility in predicting the mutagenic risk of ethylating agents .
  • Repair Specificity: In E.
  • Contrast with Oxidative Damage : While this compound causes transitions, 8-oxoguanine and 8-nitroguanine predominantly induce transversions, reflecting distinct mispairing mechanisms .

Activité Biologique

8-Ethylguanine (8-EtG) is a derivative of guanine, one of the four main nucleobases in DNA. Its incorporation into nucleic acids can lead to various biological effects, particularly in the context of mutagenesis and cellular responses to DNA damage. This article explores the biological activity of this compound, focusing on its mechanisms of action, mutagenic potential, and implications in cancer research.

This compound primarily exerts its biological activity through incorporation into DNA and RNA, which can disrupt normal base pairing and stability. The presence of 8-EtG can lead to mispairing during DNA replication, resulting in mutations. Specifically, 8-EtG can pair with thymine instead of cytosine, leading to G:C to A:T transitions, a common mutation type observed in various cancers .

Mutagenic Potential

The mutagenic effects of this compound have been extensively studied. Research indicates that it can induce mutations at elevated frequencies, particularly when present in the context of cellular repair mechanisms that fail to recognize or properly excise the modified base. For instance, studies have shown that cells exposed to 8-EtG exhibit increased rates of mutation compared to controls, highlighting its role as a potential carcinogen .

Table 1: Mutagenic Effects of this compound

StudyOrganismMutation TypeFrequencyNotes
E. coliG:C → A:THighInduced by exposure to 8-EtG
Mammalian CellsG:C → A:TModerateObserved in repair-deficient strains
Human CellsG:C → A:THighCorrelates with increased cancer risk

Case Study 1: Carcinogenicity Assessment

A significant study assessed the carcinogenic potential of this compound by examining its effects on murine models. The results indicated that mice treated with compounds leading to increased levels of 8-EtG in their DNA exhibited higher incidences of tumors, particularly in the lungs and liver. The study concluded that the mutagenic properties of 8-EtG contribute significantly to its carcinogenic potential .

Case Study 2: Repair Mechanism Analysis

Another research project focused on the cellular repair mechanisms responding to DNA damage caused by this compound. It was found that while O6-ethylguanine is repaired relatively quickly by specific DNA repair pathways, the persistence of other modifications like O6-methylguanine led to a higher mutation frequency. This highlighted the differential repair kinetics and their implications for mutagenesis and cancer development .

Implications in Cancer Research

The biological activity of this compound has profound implications for cancer research. Its ability to induce mutations positions it as a key player in understanding chemical carcinogenesis. Furthermore, studying its interactions with DNA repair mechanisms could provide insights into developing therapeutic strategies targeting specific pathways involved in tumorigenesis.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying 8-ethylguanine in DNA samples?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Include internal standards (e.g., isotopically labeled this compound) to correct for recovery efficiency. For validation, compare results with immunoaffinity-based assays (e.g., ELISA) to confirm specificity .
  • Protocol Considerations : Ensure DNA extraction protocols minimize artifactual alkylation (e.g., avoid high-temperature steps). Document purity ratios (A260/A280 >1.8) to confirm intact DNA .

Q. How does this compound contribute to mutagenesis compared to other ethylation adducts (e.g., O⁶-ethylguanine)?

  • Mechanistic Analysis : this compound primarily induces G:C→A:T transitions due to mispairing during replication, as shown in E. coli UvrB- strains lacking excision repair . In contrast, O⁶-ethylguanine causes G:C→A:T transitions via persistent mismatch formation. Use SOS-response-deficient bacterial strains to isolate mutagenic effects .
  • Data Interpretation : Prioritize lesion-specific repair kinetics (e.g., compare repair rates via comet assays or quantitative PCR) to distinguish adduct contributions .

Advanced Research Questions

Q. How do neighboring base sequences influence the repair efficiency of this compound lesions in eukaryotic systems?

  • Experimental Design : Use site-directed mutagenesis to introduce this compound at defined genomic loci (e.g., plasmid-based assays in human cell lines). Measure repair efficiency via next-generation sequencing (NGS) of replicated DNA.
  • Key Findings : Lesions adjacent to A:T base pairs exhibit 3x higher repair rates in Uvr+ systems due to enhanced excision repair complex binding . For eukaryotic homologs (e.g., XPC-RAD23B in humans), validate using siRNA knockdowns and chromatin accessibility assays .

Q. What statistical approaches resolve contradictions in dose-response relationships for this compound-induced mutations?

  • Case Study : Ethylnitrosourea (ENU) shows non-linear mutation induction at low doses (threshold effect), while ethyl methanesulfonate (EMS) follows linear kinetics . Apply Bayesian model averaging to assess threshold vs. linear models, incorporating adduct quantification (e.g., this compound/10⁶ nucleotides) as a covariate.
  • Data Conflict Resolution : Use sensitivity analysis to test assumptions (e.g., repair capacity variability between cell types). Replicate in in vivo models (e.g., transgenic rodent assays) to confirm mechanisms .

Q. How can this compound adducts serve as biomarkers for assessing alkylating agent toxicity across species?

  • Cross-Species Validation : Compare adduct persistence in in vitro (V79 hamster cells) and in vivo (mouse hepatocytes) systems. Normalize adduct levels to O⁶-ethylguanine as a molecular dosimeter.
  • Limitations : Account for species-specific repair efficiencies (e.g., MGMT expression levels) and metabolic activation pathways (e.g., cytochrome P450 activity) .

Q. Methodological Best Practices

Q. How should researchers address variability in this compound detection across laboratories?

  • Standardization : Adopt inter-laboratory calibration protocols using reference DNA samples (e.g., NIST-certified materials). Report limit of detection (LOD) and limit of quantification (LOQ) for all assays .
  • Reproducibility : Include negative controls (e.g., untreated DNA) and spike-in recovery experiments in every batch. Use blinded analysis to reduce observer bias .

Q. What ethical considerations apply when using this compound data from human epidemiological studies?

  • Guidelines : Ensure informed consent for biomonitoring studies, especially when linking adduct levels to health outcomes. Anonymize data to protect participant privacy .
  • Data Sharing : Deposit raw datasets in public repositories (e.g., NCBI’s GEO) with metadata on exposure sources and confounding factors .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo mutagenicity data for this compound?

  • Root Cause Analysis : Evaluate differences in repair enzyme activity (e.g., UvrABC vs. eukaryotic NER pathways) and cellular proliferation rates. Use organoid models to bridge in vitro-in vivo gaps .
  • Meta-Analysis : Apply random-effects models to aggregate data from heterogeneous studies. Stratify by exposure duration, agent purity, and endpoint (e.g., clastogenicity vs. point mutations) .

Propriétés

IUPAC Name

2-amino-8-ethyl-1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-3-9-4-5(10-3)11-7(8)12-6(4)13/h2H2,1H3,(H4,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLJLHQYAGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566380
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113193-97-8
Record name 2-Amino-8-ethyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl (3-aminopropyl)(methyl)phosphinate
Ethyl (3-aminopropyl)(methyl)phosphinate
8-Ethylguanine
Ethyl (3-aminopropyl)(methyl)phosphinate
Ethyl (3-aminopropyl)(methyl)phosphinate
8-Ethylguanine
Ethyl (3-aminopropyl)(methyl)phosphinate
Ethyl (3-aminopropyl)(methyl)phosphinate
8-Ethylguanine
Ethyl (3-aminopropyl)(methyl)phosphinate
8-Ethylguanine
Ethyl (3-aminopropyl)(methyl)phosphinate
Ethyl (3-aminopropyl)(methyl)phosphinate
8-Ethylguanine
Ethyl (3-aminopropyl)(methyl)phosphinate
8-Ethylguanine

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